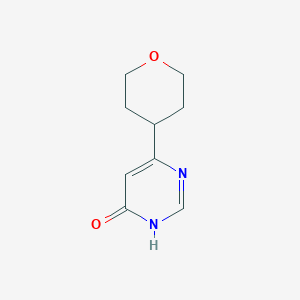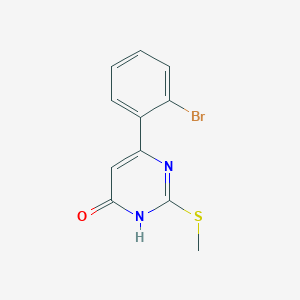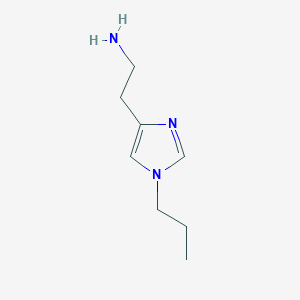
2-(1-Propil-1H-imidazol-4-il)etanamina
Descripción general
Descripción
“2-(1-Propyl-1H-imidazol-4-yl)ethanamine” is a chemical compound with the empirical formula C12H17N3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “2-(1-Propyl-1H-imidazol-4-yl)ethanamine”, has been a topic of interest in recent years due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “2-(1-Propyl-1H-imidazol-4-yl)ethanamine” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . The SMILES string representation of this compound is NCCC1=NC2=CC=CC=C2N1CCC .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Propyl-1H-imidazol-4-yl)ethanamine” include a molecular weight of 203.28 and a density of 1.1±0.1 g/cm3 . It has a boiling point of 300.2±17.0 °C at 760 mmHg . The compound has 3 freely rotating bonds and a polar surface area of 44 Å2 .Aplicaciones Científicas De Investigación
Actividad antituberculosa
Se han sintetizado y evaluado derivados del imidazol por su actividad antituberculosa contra Mycobacterium tuberculosis. Los compuestos con una porción imidazol han mostrado potencial como agentes terapéuticos en el tratamiento de la tuberculosis .
Actividad antibacteriana
Se ha probado una serie de derivados del imidazol por sus propiedades antibacterianas. Algunos compuestos exhibieron una actividad significativa contra bacterias como E. coli, S. aureus y B. subtillis, lo que indica su posible uso en el desarrollo de nuevos fármacos antibacterianos .
Avances en la síntesis
Los recientes avances en la síntesis de imidazoles sustituidos resaltan su importancia en la creación de moléculas funcionales utilizadas en aplicaciones cotidianas. La síntesis regiocontrolada permite modificaciones precisas, lo que mejora su utilidad en varios campos .
Potencial terapéutico
El anillo del imidazol es una estructura común que se encuentra en muchos agentes terapéuticos debido a su versatilidad y presencia en productos naturales. La investigación continúa explorando el potencial terapéutico de los compuestos que contienen imidazol en varios campos médicos .
Inhibición enzimática
Los compuestos basados en imidazol se han estudiado como inhibidores de diferentes enzimas, incluidas las anhidrasas carbónicas humanas (hCAs). Estos estudios son cruciales para desarrollar fármacos que se dirijan a enzimas específicas involucradas en varias enfermedades .
Mecanismo De Acción
2-(1-Propyl-1H-imidazol-4-yl)ethanamine is known to act as an agonist at a variety of receptors, including the serotonin and dopamine receptors. Its mechanism of action is thought to involve the binding of the compound to the receptor, leading to the activation of the receptor and the subsequent release of neurotransmitters. This, in turn, leads to the activation of downstream pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine are numerous. It has been found to have anxiolytic and antidepressant effects, as well as analgesic effects. It has also been found to have anticonvulsant and anti-inflammatory effects, as well as effects on memory and learning. In addition, 2-(1-Propyl-1H-imidazol-4-yl)ethanamine has been shown to have cardioprotective and neuroprotective effects, as well as effects on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine in laboratory experiments has numerous advantages. It is a highly versatile compound, which makes it a useful tool for the synthesis of a variety of compounds. In addition, it is relatively easy to synthesize, and it is stable in a variety of solvents. However, there are also some limitations to the use of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine in laboratory experiments. It is not water-soluble, and it is relatively expensive. In addition, it can be toxic in high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine. It could be used to develop new drugs and treatments for a variety of diseases, such as depression and anxiety. It could also be used to develop new compounds for use in laboratory experiments. In addition, it could be used to study the effects of drugs on the body, as well as to study the structure and function of enzymes. Finally, it could be used to study the effects of various environmental factors on the body.
Propiedades
IUPAC Name |
2-(1-propylimidazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-5-11-6-8(3-4-9)10-7-11/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTHNTKHAXQGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666286 | |
| Record name | 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790707-11-8 | |
| Record name | 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




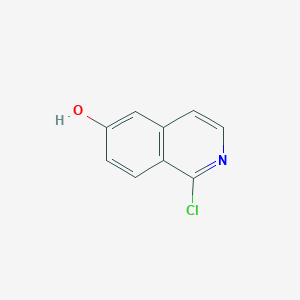
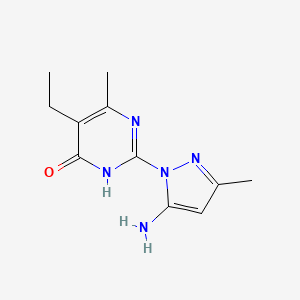
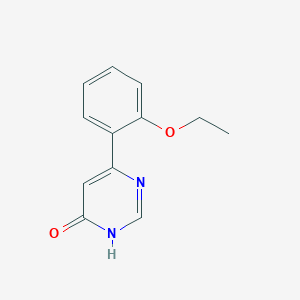
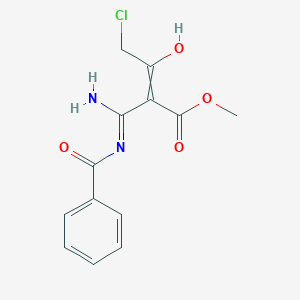
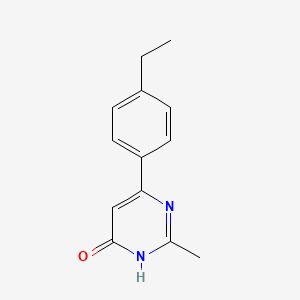

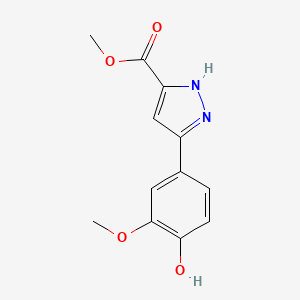
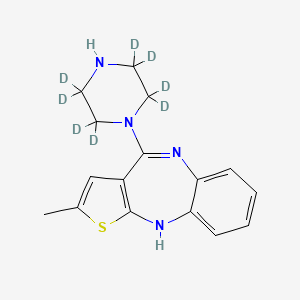
![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)


